N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a nitro group, and a sulfonamide group
Preparation Methods
The synthesis of N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide typically involves a condensation reaction. The reaction is carried out by reacting 4-bromobenzaldehyde with 4-methyl-3-nitrobenzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic substitution reaction can replace the bromine atom with a hydroxyl group using a strong base like sodium hydroxide.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and various solvents like ethanol and methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The bromophenyl and nitro groups may also contribute to the compound’s activity by interacting with different molecular targets and pathways .
Comparison with Similar Compounds
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-bromophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]butanediamide: This compound has a similar structure but with different substituents, which may result in different chemical and biological properties.
N’-[(E)-(4-bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: This compound also contains a bromophenyl group and a sulfonamide group but differs in the presence of a hydrazide group instead of a nitro group.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4S/c1-10-2-7-13(8-14(10)18(19)20)23(21,22)17-16-9-11-3-5-12(15)6-4-11/h2-9,17H,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPEZHZRRXXKZ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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